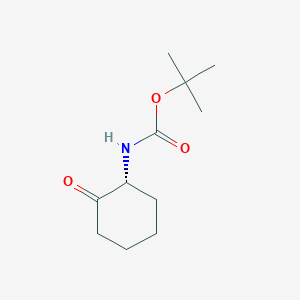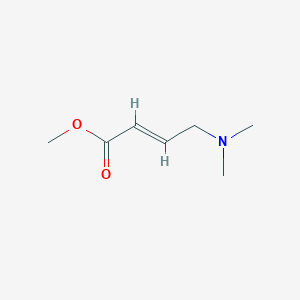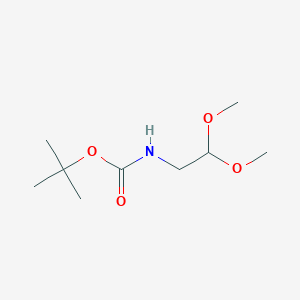
(R)-2-((2-Chlorophenoxy)methyl)oxirane
Descripción general
Descripción
(R)-2-((2-Chlorophenoxy)methyl)oxirane, also known as Epichlorohydrin, is a chemical compound that is widely used in various industrial applications. It is a colorless liquid with a pungent odor and is highly reactive due to the presence of an epoxide group in its structure. This compound is synthesized through a complex chemical process and has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (R)-2-((2-Chlorophenoxy)methyl)oxirane is based on its highly reactive epoxide group. This group can react with various nucleophiles such as amino acids and nucleic acids, leading to the formation of covalent bonds. This property makes it useful in various applications such as cross-linking and polymerization.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on living organisms. It can react with various biomolecules such as proteins and DNA, leading to cellular damage and mutations. Exposure to this compound has been associated with various health effects such as respiratory and skin irritation, and it is classified as a potential carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-2-((2-Chlorophenoxy)methyl)oxirane in lab experiments include its highly reactive nature, which makes it useful in cross-linking and polymerization reactions. It is also readily available and relatively inexpensive compared to other reagents. However, its toxic nature and potential health effects make it necessary to handle with care and use appropriate safety measures.
Direcciones Futuras
There are several future directions for research on (R)-2-((2-Chlorophenoxy)methyl)oxirane. One area of interest is the development of safer and more efficient synthesis methods that reduce the use of hazardous chemicals and waste production. Another area is the exploration of its potential applications in fields such as biomedicine and materials science, where it can be used to develop new drugs and materials with unique properties. Finally, further research is needed to understand its mechanisms of action and potential health effects, which can help to develop safer handling and disposal procedures.
Métodos De Síntesis
The synthesis of (R)-2-((2-Chlorophenoxy)methyl)oxirane involves a multi-step chemical process that starts with the reaction of epichlorohydrin with sodium hydroxide to form sodium glycidate. This intermediate is then reacted with 2-chlorophenol in the presence of a catalyst to yield this compound. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
(R)-2-((2-Chlorophenoxy)methyl)oxirane has been extensively studied for its potential applications in various fields. In the medical field, it has been used as a starting material for the synthesis of various drugs such as glycidamide, which has been shown to have anti-cancer properties. It has also been used as a cross-linking agent in the production of medical devices such as catheters and artificial heart valves.
In the field of materials science, this compound has been used as a monomer in the production of various polymers such as epoxy resins, which have a wide range of applications in industries such as aerospace, automotive, and electronics. It has also been used as a solvent in the production of paints and coatings.
Propiedades
IUPAC Name |
(2R)-2-[(2-chlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFPRFMOMGBGB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277719 | |
| Record name | (2R)-2-[(2-Chlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128994-26-3 | |
| Record name | (2R)-2-[(2-Chlorophenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128994-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(2-Chlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)


